![molecular formula C12H17NO3 B13514008 Tert-butyl 2-[(4-hydroxyphenyl)amino]acetate](/img/structure/B13514008.png)
Tert-butyl 2-[(4-hydroxyphenyl)amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-[(4-hydroxyphenyl)amino]acetate is an organic compound with the molecular formula C12H17NO3. It is a derivative of phenol and is characterized by the presence of a tert-butyl ester group and an amino group attached to the phenyl ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(4-hydroxyphenyl)amino]acetate typically involves the esterification of 4-hydroxyaniline with tert-butyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-[(4-hydroxyphenyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Applications De Recherche Scientifique
Tert-butyl 2-[(4-hydroxyphenyl)amino]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of tert-butyl 2-[(4-hydroxyphenyl)amino]acetate involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the amino group can form covalent bonds with electrophilic centers. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate
- Tert-butyl (4-hydroxyphenyl)carbamate
- 2-Amino-5-tert-butylphenol
Uniqueness
Tert-butyl 2-[(4-hydroxyphenyl)amino]acetate is unique due to the presence of both a phenolic hydroxyl group and an amino group, which confer distinct reactivity and biological activity. Its tert-butyl ester group also enhances its stability and solubility in organic solvents, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C12H17NO3 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
tert-butyl 2-(4-hydroxyanilino)acetate |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)8-13-9-4-6-10(14)7-5-9/h4-7,13-14H,8H2,1-3H3 |
Clé InChI |
MBRKMSAFQGFPLV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CNC1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


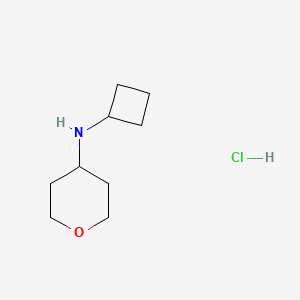

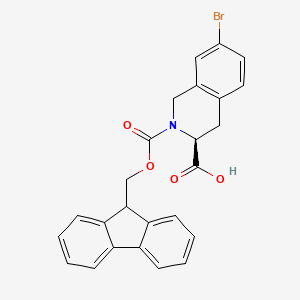
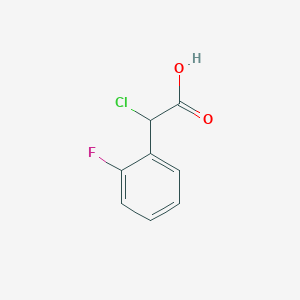


![1-{hexahydro-2H-furo[3,4-b]pyran-2-yl}methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13513965.png)
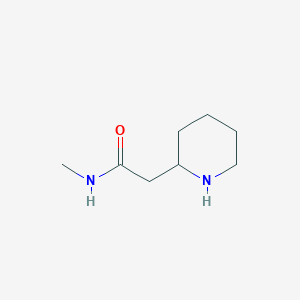
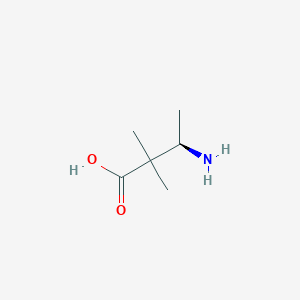
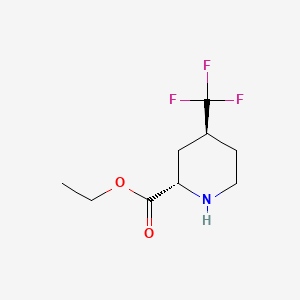
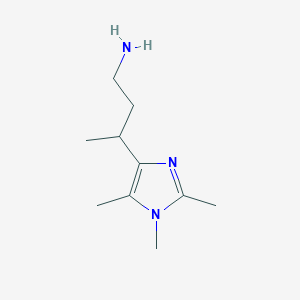
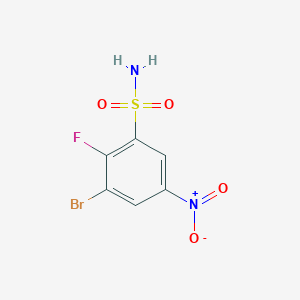

![1H,4H-thiochromeno[4,3-c]pyrazole](/img/structure/B13514027.png)
